molecular formula C26H22FNO4 B2577028 3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 872198-14-6

3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2577028
CAS No.: 872198-14-6
M. Wt: 431.463
InChI Key: YEDLPTFWYLWQCT-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxybenzoyl, fluorophenylmethyl, and methoxy groups. These substitutions can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of Substituents: The ethoxybenzoyl, fluorophenylmethyl, and methoxy groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluorophenylboronic acid: This compound shares some structural similarities but differs in its functional groups and overall structure.

    Trifluoromethyl phenyl sulfone: Another compound with a fluorinated aromatic ring, but with different substituents and properties.

Uniqueness

3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents on the quinoline core, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-3-32-20-9-7-18(8-10-20)25(29)23-16-28(15-17-5-4-6-19(27)13-17)24-12-11-21(31-2)14-22(24)26(23)30/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDLPTFWYLWQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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